2-(5-bromo-3-formyl-1H-indol-1-yl)acetamide
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Overview
Description
2-(5-bromo-3-formyl-1H-indol-1-yl)acetamide is a chemical compound with the molecular formula C11H9BrN2O2. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-3-formyl-1H-indol-1-yl)acetamide typically involves the bromination of indole derivatives followed by formylation and acetamidation. One common method involves the reaction of 5-bromoindole with formylating agents such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 3-position. The resulting 5-bromo-3-formylindole is then reacted with acetamide under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-3-formyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, solvent such as ethanol or tetrahydrofuran (THF).
Substitution: NaOMe, KOtBu, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products Formed
Oxidation: 2-(5-bromo-3-carboxy-1H-indol-1-yl)acetamide.
Reduction: 2-(5-bromo-3-hydroxymethyl-1H-indol-1-yl)acetamide.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-bromo-3-formyl-1H-indol-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases and disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(5-bromo-3-formyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
2-(5-bromo-3-formyl-1H-indol-1-yl)acetamide can be compared with other similar compounds, such as:
2-(5-bromo-1H-indol-3-yl)acetamide: Lacks the formyl group at the 3-position, which may result in different biological activities and reactivity.
5-bromo-3-formylindole: Lacks the acetamide group, which may affect its solubility and interaction with biological targets
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(5-bromo-3-formylindol-1-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c12-8-1-2-10-9(3-8)7(6-15)4-14(10)5-11(13)16/h1-4,6H,5H2,(H2,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOXJCPBJYZPIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2CC(=O)N)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355521 |
Source
|
Record name | 2-(5-bromo-3-formyl-1H-indol-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
510716-35-5 |
Source
|
Record name | 2-(5-bromo-3-formyl-1H-indol-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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